molecular formula C19H16N4O2S B2404282 N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide CAS No. 872987-68-3

N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

Cat. No. B2404282
CAS RN: 872987-68-3
M. Wt: 364.42
InChI Key: HXNILXLQCJAZJW-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide, also known as APSPA, is a chemical compound that has gained the attention of the scientific community due to its potential applications in the field of medicine. The compound was first synthesized in the early 2000s, and since then, it has been the subject of several studies aimed at understanding its properties and potential uses.

Scientific Research Applications

Vibrational Spectroscopic Signatures and Quantum Computational Approach

  • A study focused on characterizing the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl] acetamide using vibrational spectroscopy and ab initio calculations. The research investigated geometric equilibrium, hydrogen bonding, and vibrational wavenumbers, revealing stereo-electronic interactions and molecular stability. This research aids in understanding the molecular properties of similar compounds (Mary, Pradhan, & James, 2022).

Structure-Activity Relationships in Dual Inhibitors

  • An exploration of structure-activity relationships in phosphoinositide 3-kinase/mammalian target of rapamycin (PI3K/mTOR) dual inhibitors identified modifications that improve metabolic stability. This study's insights into the effects of heterocyclic analogues on metabolic processes are relevant to understanding similar compounds (Stec et al., 2011).

Synthesis and Molecular Docking of Novel Derivatives

  • Research on the synthesis of novel pyridine and fused pyridine derivatives demonstrated the potential of these compounds in antimicrobial and antioxidant applications. Molecular docking screenings towards GlcN-6-P synthase as the target protein showed moderate to good binding energies (Flefel et al., 2018).

Pharmacological Evaluation of Derivatives

  • A study on the synthesis of N-substituted derivatives of a sulfanylacetamide compound revealed their antibacterial and anti-enzymatic potential, contributing to the understanding of similar compounds' pharmacological properties (Nafeesa et al., 2017).

Synthesis and Biological Evaluation of Unexpected Products

  • Research into the unexpected products from a condensation reaction involving pyridines provided insights into the synthesis methods and potential antimicrobial and antioxidant applications of similar compounds (Rusnac et al., 2020).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S/c1-13(24)15-3-2-4-16(11-15)21-18(25)12-26-19-6-5-17(22-23-19)14-7-9-20-10-8-14/h2-11H,12H2,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXNILXLQCJAZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-acetylphenyl)-2-(6-pyridin-4-ylpyridazin-3-yl)sulfanylacetamide

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